molecular formula C10H10F3NO2 B1395881 Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate CAS No. 872624-53-8

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Cat. No. B1395881
CAS RN: 872624-53-8
M. Wt: 233.19 g/mol
InChI Key: MIEPONYZJUGILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate” is C10H10F3NO2 . The InChI code is 1S/C10H10F3NO2/c1-5-3-6 (9 (15)16-2)8 (14)4-7 (5)10 (11,12)13/h3-4H,14H2,1-2H3 .

Scientific Research Applications

Synthesis and Labeling

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate has been involved in the synthesis of labeled compounds for research purposes. For instance, its derivatives were used in the synthesis of labeled methyl benzoates, which serve as important tools in pharmacological and biological studies. Taylor et al. (1996) demonstrated the preparation of benzyl and benzoyl labeled methyl benzoates, indicating the utility of these compounds in tracing and analytical studies (Taylor et al., 1996).

Chemical Synthesis

Methyl benzoates, including derivatives of this compound, are used in the synthesis of various chemical compounds. For instance, Alemán et al. (1999) reported the hydrolysis and saponification of methyl benzoates under green chemistry conditions, showcasing the compound's role in environmentally friendly chemical synthesis (Alemán et al., 1999).

Pharmaceutical Applications

This compound also plays a role in the synthesis of pharmaceuticals. Wang Cong-zhan (2009) described the use of trifluoromethylbenzoate derivatives in the synthesis of the antitumor agent Nilotinib, highlighting its significance in the development of cancer treatment drugs (Wang Cong-zhan, 2009).

Structural and Crystallography Studies

In the field of crystallography, Kimura and Hourai (2005) used a derivative of methyl trifluoromethylbenzoate in the study of novel acaricides, demonstrating its application in understanding molecular structures and interactions (Kimura & Hourai, 2005).

Chemical Reactions and Properties

Ukrainets et al. (2014) explored the chemical reactions of methyl benzoate derivatives, providing insights into their chemical properties and reactions under various conditions (Ukrainets et al., 2014).

Biochemical Research

The compound has also been used in biochemical research. Dudareva et al. (2000) investigated the biosynthesis and emission of methyl benzoate in snapdragon flowers, revealing its role in plant biochemistry and pollinator attraction (Dudareva et al., 2000).

Safety and Hazards

“Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-3-6(9(15)16-2)8(14)4-7(5)10(11,12)13/h3-4H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPONYZJUGILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700957
Record name Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872624-53-8
Record name Benzoic acid, 2-amino-5-methyl-4-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872624-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add cesium fluoride (184.3 g, 1.21 mol), methyl boronic acid (63.7 g, 1.05 mol, 3 mol equiv.) and bis(diphenylphosphinoferrocene)palladium(II) chloride (27.83 g, 35.1 mmol) to a solution of methyl 2-amino-5-iodo-4-trifluoromethylbenzoate (121 g, 351 mmol) in anhydrous 1,4-dioxane (2.5 L) at room temperature under an atmosphere of nitrogen and heat the mixture at 80° C. for 3 h. Allow the mixture to cool to room temperature then partition between ethyl acetate (2.5 L) and water (2.5 L) and filter through a pad of Celite® to remove the fine black suspension. Extract the aqueous phase with ethyl acetate (2×100 mL) and wash the combined organic extracts with brine (1 L). Dry over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure at 45° C. to give a red oil. Purify the residue by column chromatography on silica gel, eluting with isohexane/ethyl acetate (9:1), to give the title compound as a pale yellow crystalline solid (75.25 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.73 (s, 1H), 6.93 (s, 1H), 5.70 (s, 2H), 3.90 (s, 3H), 2.33 (s, 3H).
Quantity
184.3 g
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinoferrocene)palladium(II) chloride
Quantity
27.83 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
Reactant of Route 6
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.